2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide
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Overview
Description
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide is a complex organic compound with the molecular formula C25H28N2O3S. It is characterized by the presence of a sulfonyl group, a benzyl group, and an acetamide group, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide typically involves multiple steps. One common method includes the benzoylation of substituted phenols under low temperature, followed by Fries rearrangement using anhydrous aluminum chloride as a catalyst . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- Acetamide, N-(4-methoxyphenyl)-2-methoxy-
Uniqueness
What sets 2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where other compounds may not be as effective .
Properties
Molecular Formula |
C25H28N2O3S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl-(4-methylphenyl)sulfonylamino]-N-(1-phenylethyl)acetamide |
InChI |
InChI=1S/C25H28N2O3S/c1-19-12-14-24(15-13-19)31(29,30)27(17-22-9-7-8-20(2)16-22)18-25(28)26-21(3)23-10-5-4-6-11-23/h4-16,21H,17-18H2,1-3H3,(H,26,28) |
InChI Key |
OHYFFFVOJOBFFK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC(C)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC(=C2)C)CC(=O)NC(C)C3=CC=CC=C3 |
Origin of Product |
United States |
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